

propamocarb systemic absorption and translocation in plants

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Compound Focus: Propamocarb hydrochloride

CAS No.: 25606-41-1

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Physicochemical Properties & Environmental Fate

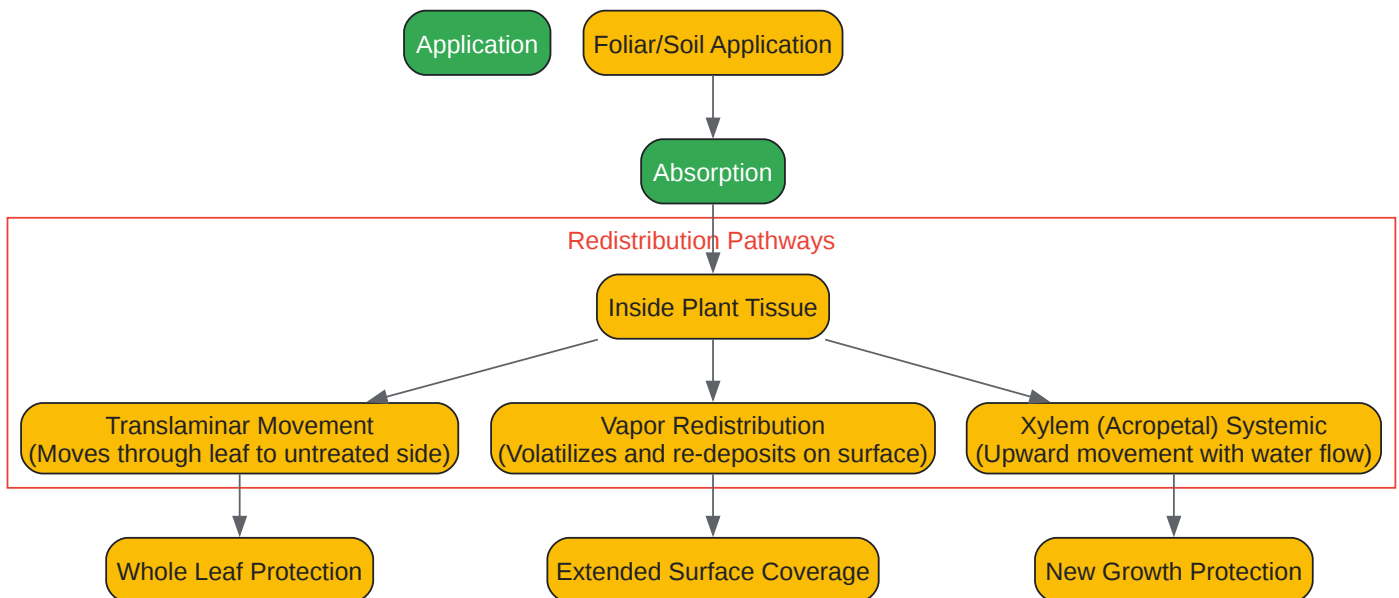
The systemic activity of a pesticide is largely governed by its inherent physicochemical properties. The data below for Propamocarb helps explain its behavior in plant systems [1].

Property	Value	Implication for Systemic Activity
Water Solubility (at 20°C)	900,000 mg/L [1]	High. Facilitates easy dissolution in the plant's apoplast and transport within the xylem.
Octanol-Water Partition Coefficient (Log P)	0.84 [1]	Low. Indicates high hydrophilicity and low lipophilicity, favoring accumulation in aqueous plant compartments over waxy cuticles.
Vapour Pressure (at 20°C)	730 mPa [1]	Moderate. Suggests potential for volatilization and vapor redistribution across plant surfaces.
Dissociation Constant (pKa)	9.5 [1]	Strong base. The molecule will be predominantly cationic at physiological pHs, influencing its interaction with plant membranes and transporters.

Property	Value	Implication for Systemic Activity
Soil DT ₅₀ (Laboratory)	14 days [1]	Non-persistent. Indicates moderate degradation in soil, which is relevant for root uptake and soil drench applications.

Translocation and Redistribution in Plants

Propamocarb is a systemic fungicide, meaning it can be absorbed and moved within the plant. Its movement occurs through several key pathways, which are common to many systemic pesticides [2].



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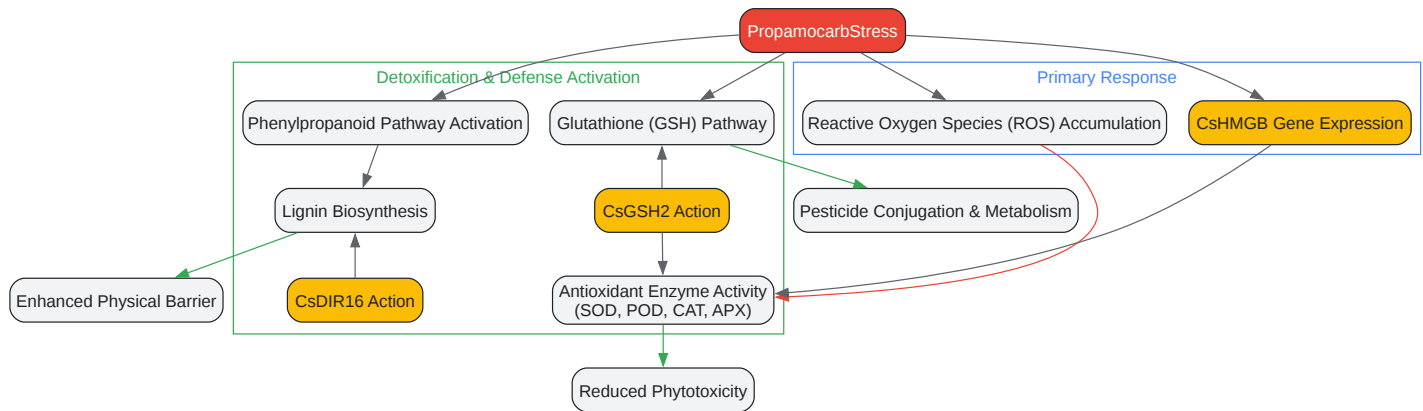
Figure 1: Pathways of propamocarb absorption and redistribution within plants after foliar or soil application.

Molecular Mechanisms of Plant Response

Once inside the plant, propamocarb induces complex molecular responses. Research on cucumbers has identified specific genes and pathways involved in detoxification and stress response.

Gene / Pathway	Function / Role in Response to Propamocarb
CsHMGB	A high-mobility-group protein. Overexpression enhances the ascorbate-glutathione (AsA-GSH) cycle , boosting antioxidant enzyme activity (SOD, POD, CAT, etc.) and reducing reactive oxygen species (ROS), thereby alleviating phytotoxicity [3] [4].
CsDIR16	A dirigent protein involved in lignin biosynthesis. Overexpression lowers propamocarb residues. It is thought to guide the radical coupling process in lignan formation, which may be part of a defense mechanism [5].
CsGSH2	A key enzyme in glutathione (GSH) synthesis. Overexpression increases GSH accumulation and the activity of glutathione S-transferase (GST) and other related enzymes, enhancing the glutathione-dependent detoxification pathway [6].
Phenylpropanoid Pathway	Propamocarb upregulates this pathway, leading to increased lignin biosynthesis . Lignin deposition can strengthen cell walls as a physical defense mechanism [7].

The relationship between these key pathways can be visualized as an integrated detoxification and defense network [3] [6] [4].



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Figure 2: Integrated molecular response network to propamocarb stress in plants, showing key genes and detoxification pathways.

Experimental Protocols for Residue & Response Analysis

For researchers aiming to validate or explore these mechanisms, the following protocols from the literature can serve as a robust starting point.

1. Plant Material and Propamocarb Treatment

- **Cultivars:** Use contrasting genotypes if available. In cucumber, 'D0351' (low residue) and 'D9320' (high residue) are well-documented [3] [5] [4].

- **Growth Conditions:** Grow plants in a controlled environment (e.g., 28/18°C day/night, 12-hour photoperiod, 70-75% relative humidity) until the 3-true-leaf stage or fruit-bearing stage [6] [4].
- **Treatment Application:** Prepare a 400 ppm propamocarb solution in water. Spray the entire plant until the liquid drips from the leaves and fruits. Use water as a control [4].

2. Sample Collection for Residue and Gene Expression Analysis

- **Tissues:** Collect fruit peel, pulp, leaves, stems, and roots at multiple time points post-application (e.g., 1, 6, 12, 24, 48, 72 hours) [5] [8].
- **Handling:** Immediately freeze samples in liquid nitrogen and store at -80°C to preserve chemical residues and RNA integrity [8].

3. Key Analytical Measurements

- **Propamocarb Residue Quantification:** Use homogenized plant tissue (e.g., 10g) with an analytical standard (e.g., CAS: 24579-73-5). Analysis is typically performed using chromatography-based methods (e.g., GC or LC coupled with MS) [3].
- **Gene Expression Analysis (qRT-PCR):** Extract total RNA from frozen tissue. For candidate genes like CsHMGB, CsDIR16, or CsGSH2, design specific primers. Use the $2^{(-\Delta\Delta CT)}$ method to analyze relative expression levels compared to control plants and internal reference genes [5] [6] [4].
- **Physiological and Biochemical Assays:**
 - **ROS and Lipid Peroxidation:** Measure H₂O₂ and O₂⁻ levels, and Malondialdehyde (MDA) content as a marker for lipid peroxidation [3] [6].
 - **Antioxidant Enzyme Activity:** Assay the activities of Superoxide Dismutase (SOD), Peroxidase (POD), Catalase (CAT), and Ascorbate Peroxidase (APX) [6].
 - **Glutathione System:** Measure GSH and GSSG content, and the activity of Glutathione S-transferase (GST), Glutathione Reductase (GR), and Glutathione Peroxidase (GPX) [6].

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